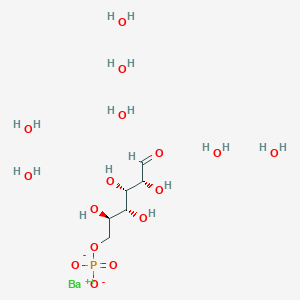

D-Glucose-6-phosphate barium salt heptahydrate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C6H25BaO16P |

|---|---|

分子量 |

521.55 g/mol |

IUPAC 名称 |

barium(2+);[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate;heptahydrate |

InChI |

InChI=1S/C6H13O9P.Ba.7H2O/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;;;;;;;/h1,3-6,8-11H,2H2,(H2,12,13,14);;7*1H2/q;+2;;;;;;;/p-2/t3-,4+,5+,6+;;;;;;;;/m0......../s1 |

InChI 键 |

YNBDLQUKLGDFDM-WEEPEOOHSA-L |

手性 SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OP(=O)([O-])[O-].O.O.O.O.O.O.O.[Ba+2] |

规范 SMILES |

C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].O.O.O.O.O.O.O.[Ba+2] |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to D-Glucose-6-Phosphate Barium Salt Heptahydrate for Advanced Research Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical and physical properties of D-Glucose-6-Phosphate Barium Salt Heptahydrate. It provides in-depth information on its characteristics, analytical methodologies, and its pivotal role in metabolic pathways, ensuring a thorough understanding for its application in experimental settings.

Core Molecular and Physical Characteristics

D-Glucose-6-Phosphate (G6P) is a central molecule in cellular metabolism. The barium salt heptahydrate form is a stable, crystalline solid, which makes it a reliable standard and reagent for various biochemical assays and research applications.[1] Its stability and solubility characteristics are key to its utility in laboratory settings.[1]

Chemical Identity and Structure

-

Systematic Name: Barium (2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate heptahydrate[2]

-

Common Synonyms: Robison ester barium salt, G6P barium salt[1]

The structure consists of a D-glucose molecule phosphorylated at the C6 position, with a barium ion (Ba²⁺) forming a salt with the phosphate group, and seven water molecules incorporated into the crystal lattice as water of hydration.

Physicochemical Properties

A summary of the key physical and chemical properties is presented in the table below for quick reference.

| Property | Value | Source(s) |

| Appearance | White to light yellow crystalline powder | [3][5] |

| Purity | Typically ≥98% (by HPLC) | [3][5][6][7] |

| Water Content | 20.0% to 25.0% | |

| Specific Rotation [α]D²⁰ | +18.0° to +22.0° (c=5, 1 M HCl) | |

| Solubility | Slightly soluble in water. The barium salt can be purified by dissolution in dilute HCl and precipitation upon neutralization. It can also be dissolved in water and precipitated with the addition of ethanol. | [8] |

| Storage Conditions | Store at 0-10°C, protected from moisture and light.[1][6][9] It is noted to be moisture and heat sensitive.[4][6] |

The Central Role of Glucose-6-Phosphate in Cellular Metabolism

D-Glucose-6-Phosphate is a critical metabolic intermediate, standing at the crossroads of several major pathways.[7][10] Its fate within the cell is tightly regulated based on the cell's energetic and biosynthetic needs.[2][7][10] The use of its stable barium salt allows researchers to introduce G6P into in vitro systems to study these processes.

Glycolysis

When the cell requires energy, G6P is isomerized to fructose-6-phosphate, committing it to the glycolytic pathway to generate ATP and pyruvate.[2]

Pentose Phosphate Pathway (PPP)

For biosynthetic needs, G6P enters the pentose phosphate pathway.[2][11] The initial and rate-limiting step, catalyzed by glucose-6-phosphate dehydrogenase, generates NADPH, which is essential for reductive biosynthesis and antioxidant defense.[11] The pathway also produces ribose-5-phosphate, a precursor for nucleotide synthesis.[11]

Glycogen Synthesis

In times of energy surplus, G6P is converted to glucose-1-phosphate and then stored as glycogen, primarily in the liver and muscles.[2]

Quality Control and Analytical Protocols

To ensure the reliability of experimental results, rigorous quality control of this compound is essential. The following section details the methodologies for assessing purity, water content, and functional activity.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of the barium salt is typically assessed by HPLC, a common method for the analysis of sugar phosphates.[12] While a specific method for the barium salt is not widely published, a general approach can be adapted.

Principle: The compound is separated on a suitable column and detected by a universal detector like a refractive index detector (RID) or a charged aerosol detector (CAD), as direct UV detection is not feasible due to the lack of a chromophore in G6P.[3]

Step-by-Step Protocol:

-

Mobile Phase Preparation: Prepare a solution of 0.005 M sulfuric acid in HPLC-grade water. Filter and degas the mobile phase before use.

-

Standard/Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in the mobile phase in a 10 mL volumetric flask and bring to volume.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

HPLC Conditions (Example):

-

Column: Bio-Rad Aminex HPX-87H, 300 x 7.8 mm

-

Mobile Phase: 0.005 M H₂SO₄

-

Flow Rate: 0.6 mL/min

-

Column Temperature: 65°C

-

Detector: Refractive Index Detector (RID)

-

Injection Volume: 20 µL

-

-

Analysis: Inject the prepared sample. The purity is calculated as the area of the main peak relative to the total area of all peaks.

Water Content Determination by Karl Fischer Titration

The significant water content of the heptahydrate form necessitates accurate determination, for which Karl Fischer titration is the gold standard.[13][14]

Principle: This method is based on the quantitative reaction of water with sulfur dioxide and iodine in the presence of a base and an alcohol. The titration can be performed volumetrically for higher water content or coulometrically for trace amounts.[13][14]

Step-by-Step Volumetric Protocol:

-

Titrator Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry state.

-

Sample Preparation:

-

Accurately weigh a suitable amount of the sample (e.g., 50-100 mg) directly into the titration vessel.

-

-

Titration: Start the titration. The sample will dissolve in the Karl Fischer solvent (e.g., methanol-based), and the water will be titrated with the Karl Fischer reagent.

-

Calculation: The instrument software will automatically calculate the water content based on the volume of titrant consumed and the titrant concentration.

Functional Assessment by Enzymatic Assay

The biological activity of the G6P moiety can be confirmed using an enzymatic assay with glucose-6-phosphate dehydrogenase (G6PD).[3][4]

Principle: G6PD catalyzes the oxidation of G6P to 6-phosphoglucono-δ-lactone, with the concomitant reduction of NADP⁺ to NADPH.[3][4] The increase in NADPH can be monitored spectrophotometrically by measuring the absorbance at 340 nm.[9][15]

Step-by-Step Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 5 mM MgCl₂.

-

NADP⁺ Solution: 10 mM NADP⁺ in assay buffer.

-

G6PD Solution: A suitable concentration of G6PD in assay buffer (e.g., 1 unit/mL).

-

Sample Solution: Prepare a stock solution of this compound in purified water (e.g., 10 mg/mL). The barium ions may need to be removed by precipitation with a stoichiometric amount of sodium sulfate followed by centrifugation if they interfere with the enzyme.

-

-

Assay Procedure (in a 1 mL cuvette):

-

Add 900 µL of assay buffer to the cuvette.

-

Add 50 µL of the NADP⁺ solution.

-

Add 20 µL of the sample solution.

-

Mix and incubate for 2-3 minutes at 25°C to establish a baseline.

-

Initiate the reaction by adding 30 µL of the G6PD solution.

-

Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes.

-

-

Data Analysis: The rate of increase in absorbance is proportional to the concentration of active G6P in the sample.

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity of this compound.

-

Storage: The compound should be stored in a tightly sealed container in a refrigerator at 0-10°C.[6] It should be protected from light and moisture to prevent degradation.[9]

-

Safety: As a barium compound, it is classified as toxic if swallowed or inhaled. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the powder. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a fundamental tool in biochemical and metabolic research. Its stability as a solid makes it a preferred reagent over the free acid or other salt forms in many applications. A thorough understanding of its chemical and physical properties, coupled with robust analytical methods for quality control, is paramount for its effective use in generating reliable and reproducible scientific data. This guide provides the foundational knowledge and practical protocols to empower researchers in their endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Glucose 6-phosphate - Wikipedia [en.wikipedia.org]

- 3. An enzymatic colorimetric assay for glucose-6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An enzymatic fluorimetric assay for glucose-6-phosphate: application in an in vitro Warburg-like effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. D-Glucose 6-Phosphate Barium Salt Heptahydrate [cymitquimica.com]

- 6. D-Glucose 6-Phosphate Barium Salt | 58823-95-3 | TCI AMERICA [tcichemicals.com]

- 7. Glucose-6 Phosphate, a Central Hub for Liver Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. D-GLUCOSE-6-PHOSPHATE BARIUM SALT | 58823-95-3 [chemicalbook.com]

- 9. Enzymatic Assay of Glucose-6-Phosphate Dehydrogenase (EC 1.1.1.49) [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | The Role of the Pentose Phosphate Pathway in Diabetes and Cancer [frontiersin.org]

- 12. helixchrom.com [helixchrom.com]

- 13. mt.com [mt.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Glucose-6-Phosphate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]

D-Glucose-6-Phosphate Barium Salt Heptahydrate: A Senior Application Scientist's In-Depth Technical Guide to Its Use as an Enzymatic Substrate

For researchers, scientists, and drug development professionals engaged in the study of carbohydrate metabolism and related enzymatic pathways, the selection of high-quality substrates is paramount. D-Glucose-6-Phosphate (G6P) is a central metabolite, and its commercially available salt forms are foundational to countless in vitro assays. This guide provides an in-depth technical overview of D-Glucose-6-Phosphate Barium Salt Heptahydrate, a common and stable form of this critical substrate. We will delve into its properties, the rationale behind its use, and the necessary protocols for its successful application in enzymatic reactions, with a particular focus on the Glucose-6-Phosphate Dehydrogenase (G6PDH) assay.

Understanding this compound

This compound is a widely utilized biochemical reagent.[1] The barium salt form offers enhanced stability during storage compared to other salt forms, making it a reliable choice for long-term use in the laboratory.[2] However, the presence of barium ions necessitates a critical understanding of its properties and appropriate handling to ensure the integrity of enzymatic assays.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its accurate and effective use in experimental setups.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁BaO₉P·7H₂O | [3] |

| Molecular Weight | 521.56 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | |

| Purity | Typically >98% (HPLC) | |

| Storage Temperature | -20°C | [2] |

The Central Role of G6P as an Enzymatic Substrate

D-Glucose-6-Phosphate is a pivotal intermediate in several major metabolic pathways, including glycolysis and the pentose phosphate pathway.[4] This makes it a substrate for a number of key enzymes.

Key Enzymes Utilizing G6P:

-

Glucose-6-Phosphate Dehydrogenase (G6PDH): The rate-limiting enzyme of the pentose phosphate pathway, G6PDH catalyzes the oxidation of G6P to 6-phosphoglucono-δ-lactone, with the concomitant reduction of NADP⁺ to NADPH.[4]

-

Hexokinase: This enzyme catalyzes the phosphorylation of glucose to form G6P, the first step in glycolysis.[5]

-

Phosphoglucomutase: This enzyme interconverts G6P and glucose-1-phosphate, a key step in glycogen metabolism.

-

Glucose-6-Phosphatase: This enzyme hydrolyzes G6P to glucose and inorganic phosphate, playing a crucial role in maintaining blood glucose homeostasis.

The following diagram illustrates the central position of G6P in these key metabolic pathways.

References

- 1. Kinetic properties of glucose 6-phosphate dehydrogenase and inhibition effects of several metal ions on enzymatic activity in vitro and cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analytical and operational considerations of measuring glucose 6-phosphate dehydrogenase (G6PD) activity using a fully automated assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. chfcau.org.in [chfcau.org.in]

- 5. Hexokinase - Assay | Worthington Biochemical [worthington-biochem.com]

The Crossroads of Carbohydrate Catabolism: A Technical Guide to the Function of D-Glucose-6-Phosphate in Glycolysis and the Pentose Phosphate Pathway

Abstract

D-Glucose-6-phosphate (G6P) represents a critical nexus in cellular metabolism, standing at the divergence of two fundamental pathways for glucose utilization: glycolysis and the pentose phosphate pathway (PPP). The metabolic fate of G6P is a tightly regulated process, dictated by the immediate and long-term needs of the cell for energy, biosynthetic precursors, and reducing power. This technical guide provides an in-depth exploration of the functional role of G6P in these two interconnected pathways. We will dissect the enzymatic control points that govern the flux of G6P, the allosteric and hormonal regulatory mechanisms at play, and the intricate balance maintained between ATP production, nucleotide synthesis, and redox homeostasis. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal metabolic branch point and its implications in health and disease.

Introduction: G6P as a Central Metabolic Hub

Upon cellular uptake and phosphorylation by hexokinase, glucose is converted to D-Glucose-6-phosphate. This phosphorylation traps glucose within the cell and primes it for subsequent metabolic transformations.[1] G6P is not committed to a single metabolic fate; rather, it serves as a central distribution point for carbon flux.[2][3][4] The primary pathways drawing from the G6P pool are glycolysis, for the production of ATP and pyruvate, and the pentose phosphate pathway, for the generation of NADPH and pentose sugars.[5][6] The partitioning of G6P between these pathways is a dynamic process, exquisitely sensitive to the cell's energetic state, biosynthetic requirements, and the prevailing redox environment.[7] Dysregulation of this critical metabolic node is implicated in numerous pathological states, including cancer and metabolic syndrome.[6][8]

The Glycolytic Fate of G6P: A Pathway to Energy Production

When the cellular demand for ATP is high, G6P is preferentially channeled into glycolysis. This pathway consists of a series of enzymatic reactions that ultimately convert one molecule of glucose into two molecules of pyruvate, with the net production of ATP and NADH.

Isomerization to Fructose-6-Phosphate: The Reversible Step

The first committed step of glycolysis for G6P is its reversible isomerization to Fructose-6-phosphate (F6P), catalyzed by Phosphoglucose Isomerase (PGI) , also known as Glucose-6-phosphate Isomerase (GPI).[9][10] This reaction is crucial as it repositions the carbonyl group from C1 to C2, a necessary prelude to the subsequent phosphorylation at C1.[11] The mechanism involves a general acid-base catalysis that facilitates the opening of the pyranose ring, followed by the formation of a cis-enediol intermediate, and finally, ring closure to form the furanose ring of F6P.[9][11] The reversible nature of this step means its direction is dictated by the relative concentrations of G6P and F6P.[9]

The Commitment Step: Phosphofructokinase-1 Regulation

The subsequent phosphorylation of F6P to Fructose-1,6-bisphosphate (FBP) is the major rate-limiting and irreversible step of glycolysis, catalyzed by Phosphofructokinase-1 (PFK-1) .[12][13] This is the primary regulatory point that commits glucose to glycolysis. The activity of PFK-1 is subject to complex allosteric regulation, which serves to integrate various metabolic signals.

-

ATP: High concentrations of ATP act as an allosteric inhibitor of PFK-1.[14][15] While ATP is a substrate, it also binds to a separate allosteric site on the enzyme, inducing a conformational change that decreases the enzyme's affinity for F6P.[14][16] This is a classic feedback inhibition mechanism; when energy levels are high, glycolysis is slowed down.

-

AMP and ADP: Conversely, high levels of AMP and ADP, indicators of a low energy state, act as allosteric activators of PFK-1.[15][16] They bind to the same allosteric site as ATP but promote a conformation with high affinity for F6P, thus stimulating glycolysis.[12] The ratio of ATP to AMP is a critical determinant of PFK-1 activity.

-

Fructose-2,6-bisphosphate (F2,6BP): In mammals, F2,6BP is a potent allosteric activator of PFK-1.[12][13] It increases the affinity of PFK-1 for F6P and diminishes the inhibitory effect of ATP.[13] The concentration of F2,6BP is controlled by the bifunctional enzyme phosphofructokinase-2/fructose-2,6-bisphosphatase (PFK-2/FBPase-2), which is itself under hormonal control.

The intricate regulation of PFK-1 ensures that the glycolytic flux is finely tuned to the cell's energy requirements.

The Pentose Phosphate Pathway: A Biosynthetic and Antioxidant Route

When the cellular demand for NADPH and/or pentose sugars for nucleotide biosynthesis is high, G6P is shunted into the pentose phosphate pathway (PPP).[5][6] The PPP consists of an oxidative phase, which is irreversible and generates NADPH, and a non-oxidative phase, which is reversible and allows for the interconversion of various sugar phosphates.

The Oxidative Phase: NADPH Production

The entry point and rate-limiting step of the PPP is the dehydrogenation of G6P to 6-phosphoglucono-δ-lactone, a reaction catalyzed by Glucose-6-Phosphate Dehydrogenase (G6PD) .[8][17] This is an irreversible reaction that generates the first molecule of NADPH.[17] The lactone is then hydrolyzed to 6-phosphogluconate by 6-phosphogluconolactonase. A second molecule of NADPH is produced in the subsequent oxidative decarboxylation of 6-phosphogluconate to ribulose-5-phosphate, catalyzed by 6-phosphogluconate dehydrogenase.

The primary regulation of the oxidative PPP occurs at the level of G6PD:

-

NADP+ Availability: The activity of G6PD is strongly dependent on the availability of its substrate, NADP+.[17][18] A high ratio of NADP+ to NADPH stimulates the enzyme, thereby increasing the flux through the PPP to regenerate NADPH.[17]

-

Post-translational Modifications: G6PD activity is also regulated by post-translational modifications, such as acetylation. Deacetylation of G6PD by SIRT2 has been shown to activate the enzyme, enhancing NADPH production to counteract oxidative stress.[17]

The NADPH produced is vital for reductive biosynthesis (e.g., fatty acid and steroid synthesis) and for maintaining a reduced intracellular environment by regenerating reduced glutathione, a key antioxidant.[6][17]

The Non-Oxidative Phase: Interconversion of Sugars

The ribulose-5-phosphate produced in the oxidative phase can be isomerized to ribose-5-phosphate (a precursor for nucleotide and nucleic acid synthesis) or epimerized to xylulose-5-phosphate. The non-oxidative phase of the PPP then involves a series of reversible reactions, catalyzed by transketolase and transaldolase , that interconvert these pentose phosphates with glycolytic intermediates (fructose-6-phosphate and glyceraldehyde-3-phosphate).[19][20][21]

These reactions provide a crucial link back to glycolysis, allowing the carbon skeletons of excess pentose phosphates to be recycled into the glycolytic pathway for energy production.[21][22] This flexibility allows the cell to adapt the output of the PPP to its specific needs. For instance, if the primary need is for NADPH, the pentose phosphates can be entirely converted back to F6P and G3P to be re-oxidized in the PPP.

Visualization of Metabolic Pathways

Glycolysis and Pentose Phosphate Pathway Interconnection

Caption: Metabolic fates of D-Glucose-6-Phosphate.

Regulatory Control of G6P Flux

Caption: Key allosteric regulators of G6P flux.

Experimental Protocols for Studying G6P Metabolism

Enzyme Activity Assays

This spectrophotometric assay measures the rate of NADPH production, which is directly proportional to G6PD activity.

Principle: G6PD catalyzes the reduction of NADP+ to NADPH, which can be monitored by the increase in absorbance at 340 nm.[23][24]

Protocol:

-

Sample Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., Tris-HCl) and determine the protein concentration.

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), MgCl2, and NADP+.

-

Assay:

-

Add the sample lysate to the reaction mixture in a cuvette or 96-well plate.

-

Initiate the reaction by adding the substrate, G6P.

-

Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds for 5-10 minutes) using a spectrophotometer.

-

-

Calculation: Calculate the rate of change in absorbance over time (ΔA340/min). Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to convert this rate into enzyme activity (U/mg protein).

Data Presentation:

| Sample | Protein Conc. (mg/mL) | ΔA340/min | G6PD Activity (U/mg) |

| Control | 1.5 | 0.05 | 0.0054 |

| Treated | 1.6 | 0.12 | 0.0121 |

This is a coupled enzyme assay that indirectly measures PFK-1 activity by monitoring the consumption of NADH.[25][26]

Principle: The ADP produced by PFK-1 is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate, which is then reduced to lactate by lactate dehydrogenase, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm is monitored.

Protocol:

-

Sample Preparation: Prepare cell or tissue lysates as described for the G6PD assay.

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), MgCl2, KCl, ATP, phosphoenolpyruvate, NADH, and an excess of the coupling enzymes (pyruvate kinase and lactate dehydrogenase).

-

Assay:

-

Add the sample lysate to the reaction mixture.

-

Initiate the reaction by adding the substrate, F6P.

-

Monitor the decrease in absorbance at 340 nm over time.

-

-

Calculation: Calculate the rate of change in absorbance (ΔA340/min) and use the molar extinction coefficient of NADH to determine PFK-1 activity.

Metabolic Flux Analysis

To quantify the relative flux of G6P through glycolysis versus the PPP, stable isotope tracing with 13C-labeled glucose is the gold standard.[27][28]

Workflow for 13C-Metabolic Flux Analysis:

Caption: Workflow for ¹³C-Metabolic Flux Analysis.

Principle: Cells are cultured in the presence of a specifically labeled glucose tracer (e.g., [1,2-13C2]glucose). The distribution of the 13C label in downstream metabolites, such as lactate and ribose, is analyzed by mass spectrometry. The specific labeling patterns reveal the pathways through which the glucose was metabolized. For example, glycolysis preserves the C1-C2 bond, while the PPP cleaves it.

Data Presentation:

| Condition | Glycolytic Flux (%) | PPP Flux (%) |

| Control | 85 | 15 |

| Oxidative Stress | 60 | 40 |

Conclusion

D-Glucose-6-phosphate is a molecule of paramount importance in cellular metabolism, orchestrating the flow of carbon into either energy production or biosynthetic and antioxidant pathways. The intricate regulation of the enzymes that act upon G6P, particularly PFK-1 and G6PD, allows cells to respond with remarkable precision to their ever-changing metabolic demands. A thorough understanding of the function and regulation of G6P at this critical metabolic juncture is essential for researchers in diverse fields, from basic cell biology to drug development for metabolic diseases and cancer. The experimental approaches outlined in this guide provide a framework for the quantitative analysis of G6P metabolism, enabling a deeper investigation into the complex interplay between glycolysis and the pentose phosphate pathway.

References

- 1. tuscany-diet.net [tuscany-diet.net]

- 2. researchgate.net [researchgate.net]

- 3. Glucose-6 Phosphate, A Central Hub for Liver Carbohydrate Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glucose-6 Phosphate, a Central Hub for Liver Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucose 6-phosphate - Wikipedia [en.wikipedia.org]

- 6. Frontiers | The Role of the Pentose Phosphate Pathway in Diabetes and Cancer [frontiersin.org]

- 7. Quantitative modeling of pentose phosphate pathway response to oxidative stress reveals a cooperative regulatory strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Recent findings in the regulation of G6PD and its role in diseases [frontiersin.org]

- 9. Glucose-6-phosphate isomerase - Wikipedia [en.wikipedia.org]

- 10. proteopedia.org [proteopedia.org]

- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 12. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]

- 13. byjus.com [byjus.com]

- 14. letstalkacademy.com [letstalkacademy.com]

- 15. biology.stackexchange.com [biology.stackexchange.com]

- 16. proteopedia.org [proteopedia.org]

- 17. Glucose-6-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]

- 18. Glucose-6-Phosphate Dehydrogenase, NADPH, and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 19. echemi.com [echemi.com]

- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 21. What is the role of transaldolase and transketolase in the metabolism of .. [askfilo.com]

- 22. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Glucose-6-Phosphate Dehydrogenase (G6PD) Activity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 24. 葡萄糖-6-磷酸脱氢酶活性检测试剂盒 sufficient for 100 colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]

- 25. Kinetic Characterisation of Phosphofructokinase Purified from Setaria cervi: A Bovine Filarial Parasite - PMC [pmc.ncbi.nlm.nih.gov]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. Glucose Metabolism via the Pentose Phosphate Pathway, Glycolysis and Krebs Cycle in an Orthotopic Mouse Model of Human Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Glycolytic Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

Discovery and significance of the Robison ester barium salt in biochemistry.

An In-Depth Technical Guide to the Robison Ester (Glucose-6-Phosphate) Barium Salt: From Discovery to Modern Analysis

Abstract

This technical guide provides a comprehensive examination of the Robison ester, now known as glucose-6-phosphate (G6P), with a particular focus on the historical significance of its isolation as a barium salt. We delve into the pioneering work of Robert Robison, placing his discovery within the context of early 20th-century research on alcoholic fermentation. This document bridges the historical methodologies with contemporary analytical techniques, offering researchers, scientists, and drug development professionals a detailed perspective on the enduring importance of this pivotal metabolite. We will explore the causality behind the original experimental designs, provide detailed historical and modern protocols, and present quantitative data to create a self-validating and authoritative resource.

Introduction: The Dawn of Metabolic Intermediates

The early 1900s represented a transformative period in biochemistry. The very concept of metabolic pathways was just beginning to emerge from the study of processes like alcoholic fermentation. A central puzzle was the role of inorganic phosphate, which Arthur Harden and William John Young had shown in 1906 to be essential for the fermentation of glucose by yeast extracts.[1][2] Their work led to the isolation of a diphosphorylated hexose, the "Harden-Young ester," later identified as fructose 1,6-bisphosphate.[2] This discovery established that phosphorylated sugars were key intermediates in metabolic processes.

However, the story was incomplete. During fermentation, another, more abundant phosphorylated sugar was being produced. It was the meticulous work of Robert Robison at the Lister Institute that led to the isolation and characterization of this second, crucial compound. In his seminal 1922 paper, "A New Phosphoric Ester Produced by the Action of Yeast Juice on Hexoses," Robison detailed the discovery of what would become known as the "Robison ester"—glucose-6-phosphate.[3][4] His work was not merely an addition to the growing list of biomolecules; it was a fundamental insight into the very first committed step of glycolysis. The isolation of this ester as a stable, crystalline barium salt was a critical methodological advance that enabled its characterization and solidified the concept of sugar phosphates as central players in cellular metabolism.[4]

The Centrality of the Robison Ester (Glucose-6-Phosphate) in Metabolism

Glucose-6-phosphate (G6P) is the first intermediate formed upon the entry of glucose into a cell, a reaction catalyzed by the enzyme hexokinase.[5] This phosphorylation serves two primary purposes: it traps the glucose molecule within the cell, as the added phosphate group prevents it from being transported back across the cell membrane, and it primes the molecule for subsequent metabolic transformations.

G6P stands at a critical metabolic crossroads, directing glucose into one of several major pathways depending on the cell's energetic and biosynthetic needs:

-

Glycolysis: G6P is isomerized to fructose-6-phosphate, committing it to the glycolytic pathway for the production of ATP.[5]

-

Pentose Phosphate Pathway: G6P can be oxidized by glucose-6-phosphate dehydrogenase, initiating the pentose phosphate pathway to generate NADPH (for reductive biosynthesis and protection against oxidative stress) and ribose-5-phosphate (a precursor for nucleotide synthesis).[5]

-

Glycogen Synthesis: In times of energy surplus, G6P is converted to glucose-1-phosphate and then to UDP-glucose, the building block for glycogen storage in the liver and muscles.

The regulation of these branching pathways is a cornerstone of metabolic control, making G6P a molecule of immense interest in both fundamental research and drug development, particularly in fields like oncology and metabolic diseases.

The Historical Protocol: Isolation of Robison Ester Barium Salt (c. 1922)

Robert Robison's method was a masterful application of the principles of solubility and precipitation to separate a novel biomolecule from a complex biological mixture. The choice of precipitating agents and the sequence of steps were deliberate and rooted in the chemical properties of the target compound.

Causality Behind the Experimental Choices

-

Yeast Juice: In the early 20th century, cell-free yeast juice was the primary system for studying the enzymes of fermentation.[6][7] It provided a concentrated source of the necessary enzymes (like hexokinase) in a soluble form, allowing for the reaction to be conducted and monitored in vitro.

-

Lead Acetate Precipitation: Robison observed that after precipitating the known Harden-Young ester (fructose 1,6-bisphosphate) with normal lead acetate, a significant amount of organic phosphorus remained in the filtrate.[4] This was the first clue that another ester was present.

-

Basic Lead Acetate: The key to isolating the new ester was the use of basic lead acetate. This reagent is more effective at precipitating weakly acidic compounds like monophosphorylated sugars compared to the diphosphorylated Harden-Young ester.

-

Barium Hydroxide and Alcohol Precipitation: The choice of barium was critical for the final purification. Barium salts of sugar phosphates are generally insoluble in water, especially in the presence of alcohol.[8][9] Barium hydroxide (baryta) was used to raise the pH and precipitate the ester as its barium salt. Adding alcohol further decreased the salt's solubility, leading to a more complete precipitation and yielding a stable, crystalline product that was suitable for further analysis.[4]

Experimental Workflow: Robison's Isolation Procedure

The following is a step-by-step reconstruction of the protocol described by Robison in his 1922 publication.[4]

-

Fermentation: A mixture of fructose or glucose, sodium phosphate, and yeast juice is incubated at 26°C. The reaction is monitored until the fermentation rate slows, indicating the consumption of inorganic phosphate.

-

Deproteinization: The reaction mixture is boiled to denature and precipitate the proteins from the yeast juice. The solution is then filtered to yield a clear extract.

-

Initial Precipitation (Removal of Diphosphate): A solution of normal lead acetate is added to the filtrate. This precipitates the Harden-Young ester (hexosediphosphate) and other impurities, which are removed by filtration.

-

Precipitation of the Monophosphate: Basic lead acetate is added to the filtrate from the previous step. This induces the precipitation of the lead salt of the new hexosemonophosphoric ester.

-

Liberation of the Free Ester: The lead precipitate is collected, washed, and then suspended in water. Hydrogen sulfide gas is bubbled through the suspension to precipitate the lead as insoluble lead sulfide (PbS), leaving the free phosphoric ester in solution.

-

Conversion to the Barium Salt: The lead sulfide is filtered off. The acidic solution is then carefully neutralized with a hot, saturated solution of barium hydroxide (baryta) until it is alkaline to phenolphthalein.

-

Purification and Crystallization: An equal volume of alcohol is added to the neutralized solution. The barium salt of the Robison ester precipitates out. The precipitate is collected, washed with dilute alcohol, and dried. This process is repeated to further purify the salt.

Visualization of Historical Workflow

References

- 1. The Possible Significance of Hexosephosphoric Esters in Ossification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nobelprize.org [nobelprize.org]

- 3. gotmead.com [gotmead.com]

- 4. scispace.com [scispace.com]

- 5. chem.ox.ac.uk [chem.ox.ac.uk]

- 6. exploreyeast.com [exploreyeast.com]

- 7. quora.com [quora.com]

- 8. atlas-medical.com [atlas-medical.com]

- 9. Barium glucose 6-phosphate | C6H11BaO9P | CID 111125 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Guide to the Structure and Application of D-Glucose-6-Phosphate Barium Salt Heptahydrate

This document provides a comprehensive technical overview of D-Glucose-6-phosphate (G6P) barium salt heptahydrate, a critical reagent in metabolic research and drug development. We will move beyond a simple recitation of properties to explore the structural nuances of this molecule, the functional implications of its salt and hydrated form, and the rigorous analytical methodologies required for its accurate quantification. This guide is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this key biochemical.

Foundational Understanding: The Centrality of D-Glucose-6-Phosphate

D-Glucose-6-phosphate is a pivotal metabolic intermediate. Once glucose enters a cell, it is rapidly phosphorylated to G6P by hexokinase or glucokinase.[1] This initial step is critical for two primary reasons: the addition of the negatively charged phosphate group traps the molecule within the cell, as it cannot easily cross the cell membrane, and it primes the glucose molecule for subsequent metabolic processing.[2] G6P stands at a crucial metabolic crossroads, serving as the entry point for two major pathways:

-

Pentose Phosphate Pathway (PPP): To generate NADPH for reductive biosynthesis and to protect against oxidative stress, as well as to produce precursors for nucleotide synthesis.[1][5]

Given its central role, the ability to work with a stable, high-purity source of G6P is paramount for in vitro studies of these pathways, enzyme kinetics, and inhibitor screening. This is where the barium salt heptahydrate form becomes indispensable.

Deconstructing the Molecular Architecture

The compound's full name—D-Glucose-6-phosphate barium salt heptahydrate—describes a precise and complex structure. It is not merely G6P mixed with barium and water; it is a crystalline solid where these components are arranged in a specific, repeating lattice. Its chemical formula is C₆H₁₁BaO₉P·7H₂O, with a corresponding molecular weight of approximately 521.56 g/mol .[6][7]

The D-Glucose-6-Phosphate Anion

The core of the molecule is the G6P anion. It consists of a D-glucose ring with a phosphate group esterified to the hydroxyl group on carbon 6.[4] At physiological pH, this phosphate group is deprotonated, carrying a negative charge that makes the molecule an anion.

The Role of the Barium (Ba²⁺) Cation

In this preparation, the divalent barium cation (Ba²⁺) acts as a counterion to the negatively charged phosphate group of G6P. The choice of barium is deliberate and offers a key advantage from an experimental standpoint. Barium salts of phosphorylated sugars are often less soluble and more stable as solids than their sodium or potassium counterparts. This facilitates the purification, crystallization, and storage of the compound, ensuring that researchers begin their experiments with a well-defined, stable, and easily weighable reagent.[8]

The Significance of Heptahydrate: Water of Crystallization

The term "heptahydrate" signifies the presence of seven water molecules for every formula unit of G6P barium salt. These are not simply adsorbed moisture but are integral components of the crystal structure, known as water of crystallization.[9][10][11] These water molecules are tightly bound within the crystal lattice through hydrogen bonds and coordination with the barium ion, stabilizing the overall structure.[10][11][12][13]

From a practical perspective, understanding the hydrated state is critical for accurate experimental design. The molecular weight used for preparing solutions of a specific molarity must account for the mass of these seven water molecules. Failure to do so will result in a significant error in the final substrate concentration. Furthermore, the stability of the hydrate is dependent on storage conditions; improper storage (e.g., in a desiccator that is too aggressive) could lead to the loss of hydration water, altering the compound's mass and properties.[9]

Conceptual Molecular Assembly

The following diagram illustrates the conceptual relationship between the core components of the crystalline structure.

Caption: Conceptual diagram of this compound structure.

Physicochemical and Handling Properties

For laboratory use, a clear understanding of the compound's properties is essential for both safety and experimental success.

| Property | Value | Source(s) |

| CAS Number | 58823-95-3 | [6][8][14] |

| Molecular Formula | C₆H₁₁BaO₉P·7H₂O | [6] |

| Molecular Weight | 521.56 g/mol | [6][7] |

| Appearance | White to light yellow powder/crystal | [6][8] |

| Purity | Typically >98% (by HPLC) | [6][14] |

| Storage Conditions | Store at 2-8°C or -20°C, protected from light and moisture. | [8][15] |

| Solubility | Soluble in aqueous solutions, particularly acidic solutions like 1M HCl. | [16] |

Handling Insight: The specified storage conditions are critical. Storing at reduced temperatures minimizes potential degradation, while protection from moisture is essential to maintain the heptahydrate structure. When preparing stock solutions, it is best practice to use the complete molecular weight of 521.56 g/mol for calculations to ensure accurate molarity.

Analytical Characterization: Ensuring Purity and Identity

Verifying the identity and concentration of G6P in solution is a common requirement. The two most prevalent methodologies are enzymatic assays and high-performance liquid chromatography (HPLC).

Enzymatic Assay for G6P Quantification

This is the most common and functionally relevant method. The assay's causality is rooted in the specific enzymatic reaction catalyzed by Glucose-6-Phosphate Dehydrogenase (G6PD).

Principle: G6PD specifically oxidizes G6P to 6-phospho-D-gluconate. This reaction is coupled to the reduction of nicotinamide adenine dinucleotide phosphate (NADP⁺) to NADPH.[17][18] The amount of NADPH produced is directly stoichiometric to the initial amount of G6P. The NADPH can then be quantified.

Detection Methods:

-

Spectrophotometry: Measure the increase in absorbance at 340 nm, which is characteristic of NADPH.[18][19]

-

Fluorometry: Measure the fluorescence of NADPH (excitation ~340 nm, emission ~460 nm) for higher sensitivity.[17][20]

-

Colorimetry: A secondary reaction is introduced where NADPH reduces a tetrazolium salt (like WST-1) to a colored formazan product, which can be measured with a standard plate reader at ~440 nm.[17][21] This method is ideal for high-throughput screening.

Workflow for Enzymatic G6P Quantification

The following diagram outlines the logical flow of a typical colorimetric enzymatic assay.

Caption: Standard workflow for a colorimetric enzymatic assay to quantify G6P.

Protocol: Colorimetric Enzymatic Assay for G6P

This protocol is a self-validating system because it relies on a standard curve generated with a known concentration of G6P barium salt heptahydrate, against which the unknown samples are measured.

1. Reagent Preparation:

- Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂.[5]

- G6P Standard (1 mM): Accurately weigh 5.22 mg of this compound (MW=521.56) and dissolve in 10 mL of Assay Buffer. This creates a 1 mM stock solution. Prepare serial dilutions (e.g., 0, 10, 20, 40, 60, 80, 100 µM) in Assay Buffer to generate a standard curve.

- Enzyme Mix: Prepare a solution of Glucose-6-Phosphate Dehydrogenase (G6PD) in Assay Buffer (e.g., 0.1 units/mL).

- Cofactor/Probe Mix: Prepare a solution in Assay Buffer containing NADP⁺ (e.g., 0.5 mM) and a colorimetric probe like WST-1 (e.g., 1 mM).[17][21]

2. Assay Procedure (96-well plate format):

- Pipette 20 µL of each G6P standard and unknown sample into separate wells.

- Include a "background" control for each sample containing the sample but no G6PD enzyme to account for endogenous NADPH.

- Prepare a Master Mix containing Assay Buffer, Enzyme Mix, and Cofactor/Probe Mix according to the kit manufacturer's instructions. A typical ratio might be 80 µL of buffer, 10 µL of cofactor/probe, and 10 µL of enzyme per reaction.

- Add 100 µL of the Master Mix to each well to initiate the reaction.

- Incubate the plate at room temperature (or 37°C) for 20-30 minutes, protected from light.

- Read the absorbance at the appropriate wavelength for the chosen probe (e.g., 440 nm for WST-1).[21]

3. Data Analysis:

- Subtract the absorbance of the blank (0 µM G6P) from all readings.

- For each sample, subtract the reading of its corresponding background control well.

- Plot the corrected absorbance values for the standards against their known concentrations to generate a standard curve.

- Use the linear regression equation from the standard curve to calculate the G6P concentration in the unknown samples.

HPLC Analysis

For orthogonal validation or analysis of complex mixtures, HPLC is the method of choice. The causality here is based on the differential chemical interactions of G6P with the stationary phase of the column, allowing for its separation from other components.

Principle: A mixed-mode chromatography column can be used to separate phosphorylated sugars like G6P and its isomer, Fructose-6-Phosphate.[22] The mobile phase typically consists of a mixture of water, acetonitrile, and an acid modifier like formic acid. Detection is achieved using detectors suitable for non-chromophoric compounds, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[22]

This method provides high specificity and can resolve G6P from structurally similar molecules, which is an advantage over some enzymatic assays that might have minor cross-reactivity.

Conclusion

This compound is more than a simple powder in a bottle; it is a precisely structured crystalline compound engineered for stability and reliability in research. A thorough understanding of its multi-component architecture—the G6P anion, the stabilizing barium cation, and the integral water of hydration—is fundamental to its correct handling and application. By employing robust, self-validating analytical methods such as the G6PD-based enzymatic assay, researchers can ensure the accuracy of their substrate concentrations, leading to reproducible and trustworthy results in the critical fields of metabolic research and therapeutic development.

References

- 1. tuscany-diet.net [tuscany-diet.net]

- 2. quora.com [quora.com]

- 3. glycolysis I (from glucose 6-phosphate) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Glucose 6-phosphate - Wikipedia [en.wikipedia.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. D-Glucose 6-Phosphate Barium Salt Heptahydrate [cymitquimica.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. goldbio.com [goldbio.com]

- 9. grokipedia.com [grokipedia.com]

- 10. Crystal Hydrates [ijsoguide.com]

- 11. Water of crystallization - Wikipedia [en.wikipedia.org]

- 12. medium.com [medium.com]

- 13. quora.com [quora.com]

- 14. D-Glucose 6-phosphate barium salt heptahydrate | 58823-95-3 [sigmaaldrich.com]

- 15. D-GLUCOSE 6-PHOSPHATE BARIUM SALT | 60816-50-4 [amp.chemicalbook.com]

- 16. D-Glucose 6-Phosphate Barium Salt | 58823-95-3 | TCI AMERICA [tcichemicals.com]

- 17. An enzymatic colorimetric assay for glucose-6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Enzymatic Assay of Glucose-6-Phosphate Dehydrogenase (EC 1.1.1.49) [sigmaaldrich.com]

- 19. Glucose-6-Phosphate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]

- 20. spiedigitallibrary.org [spiedigitallibrary.org]

- 21. sciencellonline.com [sciencellonline.com]

- 22. HPLC Method for Analysis of Glucose 6-phosphate and Fructose 6-phosphate on Newcrom B Column | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to D-Glucose-6-Phosphate Barium Salt Heptahydrate for Researchers and Drug Development Professionals

Introduction

D-Glucose-6-phosphate (G6P) is a central molecule in cellular metabolism, acting as a key intermediate in both glycolysis and the pentose phosphate pathway (PPP). The barium salt of G6P, specifically the heptahydrate form, serves as a stable and reliable substrate for a variety of in vitro biochemical and enzymatic assays. Its use is particularly prominent in the study of Glucose-6-Phosphate Dehydrogenase (G6PDH), the rate-limiting enzyme of the PPP. This guide will delve into the technical specifications of D-Glucose-6-phosphate barium salt heptahydrate, provide detailed protocols for its use, and explore the biochemical pathways it influences.

Part 1: Core Chemical and Physical Properties

This compound is a white to light yellow crystalline powder. Understanding its fundamental properties is crucial for its proper handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁BaO₉P·7H₂O | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 521.56 g/mol | --INVALID-LINK-- |

| CAS Number | 58823-95-3 or 60816-50-4 | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | White to light yellow powder/crystal | --INVALID-LINK-- |

| Storage | Store at -20°C, protect from light | --INVALID-LINK-- |

A Note on the CAS Number Discrepancy: Researchers will observe two primary CAS numbers associated with this compound in supplier catalogs: 58823-95-3 and 60816-50-4. This can arise from different registration points for the hydrated versus anhydrous forms or variations in the registered stereochemistry. For practical purposes, both numbers refer to the same essential compound, and researchers should primarily rely on the molecular formula and product specifications provided by the supplier.

Part 2: From Insoluble Salt to Usable Substrate: A Critical Protocol

A significant challenge in utilizing D-Glucose-6-phosphate barium salt is its limited solubility in aqueous buffers, which is incompatible with most enzymatic assays. The barium ion must be removed to generate a soluble form, typically the sodium or potassium salt. The following protocol provides a validated method for this conversion.

Rationale: The principle of this protocol is the precipitation of the highly insoluble barium sulfate (BaSO₄) upon the addition of a soluble sulfate salt, such as sodium sulfate (Na₂SO₄) or potassium sulfate (K₂SO₄). This leaves the desired D-Glucose-6-phosphate anion in solution with the corresponding sodium or potassium counter-ion.

Protocol: Conversion of G6P Barium Salt to a Soluble Sodium Salt

-

Dissolution of the Barium Salt:

-

Accurately weigh the desired amount of this compound.

-

In a suitable container, dissolve the salt in a minimal volume of dilute hydrochloric acid (e.g., 0.1 M HCl). Gentle warming may aid dissolution.

-

-

Precipitation of Barium Sulfate:

-

On a magnetic stirrer, slowly add a stoichiometric equivalent of a soluble sulfate salt solution (e.g., 1 M Na₂SO₄) dropwise to the dissolved G6P solution. A white precipitate of barium sulfate will form immediately.

-

The reaction is: G6P-Ba + Na₂SO₄ → G6P-2Na⁺ + BaSO₄(s)

-

-

Neutralization and pH Adjustment:

-

Carefully neutralize the solution to the desired pH (typically pH 7.4 for G6PDH assays) by the dropwise addition of a sodium hydroxide (NaOH) solution while monitoring with a calibrated pH meter.

-

-

Removal of Barium Sulfate:

-

Centrifuge the mixture at high speed (e.g., 10,000 x g for 15 minutes) to pellet the barium sulfate precipitate.

-

Carefully decant the supernatant containing the soluble G6P sodium salt into a clean tube.

-

-

Determination of Final Concentration:

-

It is crucial to determine the precise concentration of the final G6P solution. This can be achieved using a validated enzymatic assay with a known excess of G6PDH and NADP⁺, and measuring the total change in absorbance at 340 nm upon completion of the reaction.

-

-

Storage of the Soluble G6P Solution:

-

Aqueous solutions of G6P are best prepared fresh. If storage is necessary, aliquot the solution and store at -20°C for no longer than one week to minimize degradation.

-

Part 3: Application in a Core Biochemical Assay: Glucose-6-Phosphate Dehydrogenase (G6PDH) Activity

The most prominent application of D-Glucose-6-phosphate is as a substrate for determining the activity of G6PDH. This enzyme catalyzes the first committed step in the pentose phosphate pathway, the oxidation of G6P to 6-phospho-D-glucono-δ-lactone, with the concomitant reduction of NADP⁺ to NADPH.[1][2]

Principle of the Assay: The rate of NADPH formation is directly proportional to the G6PDH activity. NADPH has a distinct absorbance maximum at 340 nm, allowing for a continuous spectrophotometric measurement of the enzyme's kinetics.[3]

Detailed Protocol: Spectrophotometric G6PDH Activity Assay

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂.

-

NADP⁺ Stock Solution: 20 mM in purified water.

-

G6P Stock Solution: 60 mM prepared from the barium salt as described in Part 2.

-

Enzyme Solution: Prepare a dilution of the G6PDH enzyme in cold assay buffer to a concentration of 0.3-0.6 units/mL immediately before use.

-

-

Assay Procedure:

-

Set up a 3.00 mL reaction mixture in a quartz cuvette. The final concentrations in the reaction mixture should be:

-

50 mM Tris-HCl, pH 7.4

-

10 mM MgCl₂

-

0.67 mM NADP⁺

-

2 mM D-Glucose-6-phosphate

-

-

Pipette the assay buffer, NADP⁺ solution, and G6P solution into the cuvette and mix by inversion.

-

Equilibrate the mixture to 25°C.

-

Initiate the reaction by adding the G6PDH enzyme solution (e.g., 0.03 - 0.06 units).

-

Immediately mix by inversion and place the cuvette in a spectrophotometer.

-

-

Data Acquisition and Analysis:

-

Record the increase in absorbance at 340 nm for approximately 10 minutes.

-

Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.

-

Calculate the G6PDH activity using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

-

Experimental Workflow Diagram

Caption: Workflow for G6PDH activity measurement.

Part 4: The Broader Context: G6PDH and Cellular Redox Homeostasis

The significance of using D-Glucose-6-phosphate to study G6PDH lies in the enzyme's critical role in cellular function. G6PDH is the primary producer of NADPH, a potent cellular reductant.[1][4][5]

The Pentose Phosphate Pathway and its Outputs:

-

NADPH Production: As detailed, G6PDH catalyzes the production of NADPH from NADP⁺.

-

Precursor for Biosynthesis: The PPP also generates ribose-5-phosphate, a crucial precursor for nucleotide synthesis (DNA and RNA).

The Role of NADPH in Cellular Defense:

NADPH is essential for maintaining a reduced cellular environment, primarily through the glutathione system.

-

Glutathione Reductase: NADPH is the cofactor for glutathione reductase, an enzyme that regenerates reduced glutathione (GSH) from its oxidized form (GSSG).

-

Glutathione Peroxidase: GSH is then used by glutathione peroxidase to detoxify reactive oxygen species (ROS), such as hydrogen peroxide, converting them to harmless water.

A deficiency in G6PDH activity leads to reduced NADPH levels, impairing the cell's ability to combat oxidative stress. This is particularly critical in red blood cells, which lack other NADPH-producing pathways, making them susceptible to hemolysis under oxidative challenge.[6]

G6PDH Signaling Pathway Diagram

References

- 1. Glucose-6-phosphate dehydrogenase--from oxidative stress to cellular functions and degenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glucose 6-P Dehydrogenase—An Antioxidant Enzyme with Regulatory Functions in Skeletal Muscle during Exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Glucose-6-Phosphate Dehydrogenase, Redox Homeostasis and Embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. G6PD gene: MedlinePlus Genetics [medlineplus.gov]

A Comprehensive Technical Guide to the Storage and Stability of D-Glucose-6-Phosphate Barium Salt Heptahydrate

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. This guide provides an in-depth analysis of the storage and stability considerations for D-Glucose-6-phosphate barium salt heptahydrate (G6P-Ba-7H₂O), a critical reagent in various biochemical assays and research applications. Understanding the nuances of its handling and storage is essential for ensuring experimental reproducibility and the validity of research outcomes.

The Critical Role of Proper Storage: Preserving Molecular Integrity

D-Glucose-6-phosphate (G6P) is a key metabolite in cellular metabolic pathways, including glycolysis and the pentose phosphate pathway.[1] Its barium salt heptahydrate form is a common commercially available version, valued for its relative stability as a solid. However, its utility is directly linked to its purity, which can be compromised by improper storage and handling. The presence of seven water molecules of hydration makes the compound susceptible to changes in humidity, while the phosphate ester linkage is vulnerable to hydrolysis.

The primary objective of a stringent storage protocol is to minimize the exposure of G6P-Ba-7H₂O to conditions that promote degradation, namely elevated temperatures, moisture, and suboptimal pH environments in solution.

Long-Term Storage of Solid this compound

The solid, crystalline form of G6P-Ba-7H₂O is the most stable state for long-term storage. The key to preserving its integrity lies in controlling the temperature and ambient moisture.

Temperature: The Primary Determinant of Stability

Recommendation: For long-term storage, this compound should be stored at -20°C .[2]

Causality: Lowering the temperature significantly reduces the kinetic energy of molecules, thereby slowing down the rate of any potential degradation reactions, including hydrolysis of the phosphate ester. While some suppliers may indicate room temperature storage for short-term shipping, for maintaining the highest purity over months to years, sub-zero temperatures are strongly advised.

Moisture: The Hygroscopic Nature of a Heptahydrate

As a heptahydrate, the compound exists in equilibrium with a certain amount of water vapor in the surrounding atmosphere. However, significant fluctuations in humidity can lead to the absorption of additional water (hygroscopicity) or the loss of water of hydration (efflorescence).[3]

Recommendation: Store the solid compound in a tightly sealed container, preferably within a desiccator containing a suitable desiccant like silica gel.[4]

Causality: The presence of excess moisture can lead to the deliquescence of the salt, creating a saturated aqueous solution where hydrolysis can occur at an accelerated rate. Conversely, overly dry conditions could potentially lead to the loss of the water of hydration, which may affect the crystal structure and solubility. A desiccator provides a stable, low-humidity environment that mitigates these risks.[4][5]

Light Sensitivity

Recommendation: Protect the compound from light.

Causality: While G6P itself is not highly photosensitive, prolonged exposure to UV light can potentially induce photochemical degradation. Storing the compound in an opaque container or in a dark environment is a standard best practice for all high-purity biochemicals.

Table 1: Summary of Solid-State Storage Recommendations

| Parameter | Recommendation | Rationale |

| Temperature | -20°C | Minimizes the rate of chemical degradation. |

| Humidity | Store in a desiccator | Prevents hygroscopic water absorption and potential deliquescence.[4] |

| Light | Store in the dark | Prevents potential photochemical degradation. |

| Container | Tightly sealed, opaque | Prevents exposure to atmospheric moisture and light. |

Preparation and Stability of Aqueous Solutions

The stability of D-Glucose-6-phosphate is significantly reduced in aqueous solutions, where hydrolysis of the phosphate ester becomes the primary degradation pathway.

Preparing Stock Solutions

The barium salt of G6P has limited solubility in water. For many enzymatic assays, the presence of barium ions can be inhibitory. Therefore, it is often necessary to remove the barium prior to use.

Protocol for Preparing a Barium-Free G6P Stock Solution:

-

Dissolution: Accurately weigh the desired amount of G6P-Ba-7H₂O and dissolve it in a minimal amount of deionized water.

-

Barium Precipitation: Add a stoichiometric amount of a sulfate salt solution (e.g., sodium sulfate or potassium sulfate) to precipitate the barium as barium sulfate (BaSO₄). For every mole of G6P-Ba-7H₂O, one mole of the sulfate salt is required.

-

Incubation: Gently mix the solution and incubate on ice for 30 minutes to ensure complete precipitation.

-

Centrifugation: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes at 4°C to pellet the BaSO₄ precipitate.

-

Supernatant Collection: Carefully collect the supernatant containing the sodium or potassium salt of G6P.

-

pH Adjustment and Dilution: Adjust the pH of the solution to the desired level (typically neutral for storage) using a suitable buffer and dilute to the final desired concentration.

-

Sterilization: For long-term storage, sterile filter the solution through a 0.22 µm filter.

Solution Stability: The Impact of Temperature and pH

Temperature:

Recommendation: Aqueous solutions of G6P should be stored frozen, preferably at -20°C or -80°C .[6]

Causality: Freezing the solution immobilizes the water molecules and the G6P, drastically reducing the rate of hydrolysis. For the sodium salt of G6P, solutions are reported to be stable for up to 6 months at -80°C and for 1 month at -20°C.[6] While specific data for the barium salt is scarce, a similar stability profile can be expected for the resulting sodium/potassium salt solution. It is not recommended to store aqueous solutions at 4°C for more than a day. [7]

pH:

The stability of phosphate esters is highly dependent on pH. Hydrolysis is generally catalyzed by both acid and base.

Recommendation: Store stock solutions at a neutral pH (around 7.0).

Causality: At neutral pH, the phosphate group is ionized, which provides some electrostatic repulsion against nucleophilic attack by water or hydroxide ions. In strongly acidic or alkaline conditions, the rate of hydrolysis increases significantly.

Table 2: Summary of Aqueous Solution Storage Recommendations

| Parameter | Recommendation | Rationale |

| Temperature | -20°C (short-term) or -80°C (long-term) | Minimizes hydrolysis by freezing the solution.[6] |

| pH | Neutral (approx. 7.0) | The phosphate ester bond is most stable at neutral pH. |

| Aliquoting | Store in single-use aliquots | Avoids repeated freeze-thaw cycles that can accelerate degradation.[6] |

Understanding and Monitoring Stability

Degradation Pathway: Hydrolysis

The primary degradation pathway for G6P is the hydrolysis of the phosphate ester bond, yielding D-glucose and inorganic phosphate. This reaction is catalyzed by the enzyme glucose-6-phosphatase in biological systems.[8][9] In vitro, this hydrolysis can occur non-enzymatically, accelerated by heat and non-neutral pH.

Caption: Primary degradation pathway of D-Glucose-6-Phosphate.

Analytical Methods for Stability Assessment

To ensure the purity of G6P-Ba-7H₂O, especially after prolonged storage or when troubleshooting unexpected experimental results, its integrity can be assessed using several analytical techniques.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful method for separating and quantifying G6P and its potential degradation products. A mixed-mode column can be used to achieve separation.[10]

Experimental Protocol for HPLC Analysis:

-

Column: Mixed-mode Newcrom B column (4.6 x 150 mm, 5 µm).[10]

-

Mobile Phase: A mixture of Acetonitrile and an aqueous buffer (e.g., 0.5% Formic Acid).[10]

-

Flow Rate: 1.0 mL/min.[10]

-

Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).[10]

-

Sample Preparation: Prepare a solution of G6P in the mobile phase at a known concentration.

-

Analysis: Inject the sample and monitor the retention time and peak area of G6P. The appearance of new peaks or a decrease in the main peak area can indicate degradation.

Enzymatic Assays:

The concentration of active G6P can be determined using an enzymatic assay coupled with a spectrophotometric readout. This method relies on the oxidation of G6P by glucose-6-phosphate dehydrogenase (G6PD), with the concomitant reduction of NADP⁺ to NADPH. The increase in NADPH is measured by its absorbance at 340 nm.[11][12]

Caption: Experimental workflow for assessing the stability of G6P.

Conclusion: A Foundation for Reliable Research

The chemical integrity of this compound is fundamental to its successful application in research and development. By adhering to the storage and handling protocols outlined in this guide—specifically, storing the solid compound at -20°C in a desiccated, dark environment and storing aqueous solutions in single-use aliquots at -80°C—researchers can significantly mitigate the risk of degradation. Regular assessment of purity and activity, particularly for older stock, provides an essential quality control measure, ensuring the reliability and reproducibility of experimental data.

References

- 1. Glucose 6-phosphate - Wikipedia [en.wikipedia.org]

- 2. calpaclab.com [calpaclab.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The MSDS HyperGlossary: Hygroscopic [ilpi.com]

- 5. chymist.com [chymist.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Glucose-6-Phosphatase [clfs690.alivetek.org]

- 9. youtube.com [youtube.com]

- 10. HPLC Method for Analysis of Glucose 6-phosphate and Fructose 6-phosphate on Newcrom B Column | SIELC Technologies [sielc.com]

- 11. An enzymatic colorimetric assay for glucose-6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glucose-6-Phosphate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]

A Senior Application Scientist's Guide to D-Glucose-6-Phosphate Barium Salt Heptahydrate in Microbiological Culture Media

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

D-Glucose-6-phosphate (G6P) is not merely a substrate; it is a central hub in cellular metabolism, directing carbon flux between energy production and biosynthesis.[1][2] Its incorporation into microbiological culture media offers a powerful tool to investigate metabolic pathways, microbial virulence, and enzymatic activities under controlled in-vitro conditions. This guide provides an in-depth technical exploration of the use of D-Glucose-6-phosphate barium salt heptahydrate, moving beyond simple protocols to explain the underlying biochemical rationale, practical considerations of the barium salt form, and detailed methodologies for its application. We will dissect the metabolic significance of G6P, provide a robust protocol for media preparation, and explore case studies where G6P serves as a critical signaling molecule and metabolic modulator.

The Metabolic Crossroads: Why D-Glucose-6-Phosphate Matters

To appreciate the utility of G6P in culture media, one must first understand its pivotal position in the microbial cell. Upon entry, glucose is typically phosphorylated to G6P by hexokinase, a step that effectively traps it within the cell for metabolic processing.[3] From this point, G6P stands at the entrance of two fundamental pathways: Glycolysis and the Pentose Phosphate Pathway (PPP).[3][4]

-

Glycolysis: The canonical pathway for energy (ATP) production through the breakdown of glucose into pyruvate.

-

Pentose Phosphate Pathway (PPP): Also known as the hexose monophosphate shunt, this pathway's primary role is anabolic rather than catabolic.[5] It is a critical source of two essential products:

-

NADPH (Nicotinamide Adenine Dinucleotide Phosphate, reduced): This molecule is the principal currency of reducing power within the cell. It is indispensable for reductive biosynthesis reactions (e.g., fatty acid synthesis) and for maintaining redox homeostasis by regenerating antioxidants like glutathione, which protect the cell from oxidative damage.[6][7][8]

-

Ribose-5-Phosphate (R5P): This five-carbon sugar is the direct precursor for the synthesis of nucleotides (ATP, GTP) and nucleic acids (DNA, RNA), making the PPP essential for cell growth and proliferation.[5][9]

-

By supplementing a medium directly with G6P, researchers can bypass the initial glucose uptake and phosphorylation steps, allowing for a more direct interrogation of the metabolic flux through these subsequent, critical pathways.

The Barium Salt Heptahydrate Form: Technical Considerations

While various salt forms of G6P exist, the barium salt has been historically used in biochemical and microbiological applications.[10] Understanding its properties is key to successful experimental design.

Rationale for Use and Cautions

The use of the barium salt is often historical, tied to purification methods where its relative insolubility in ethanol-water mixtures allows for effective precipitation and separation.[11] However, from a practical standpoint in modern microbiology, it presents a critical challenge: barium toxicity . Barium ions can be inhibitory or toxic to many microorganisms by interfering with essential ion channels and enzymatic functions.

Expert Insight: The decision to use the barium salt must be deliberate. It is crucial to work at concentrations where the G6P is nutritionally beneficial, but the free barium ion concentration remains below the inhibitory threshold for the specific microorganism under study. This often necessitates pilot experiments to determine the optimal concentration range. For many general applications, more soluble and less toxic salts like sodium or potassium G6P are now more common and often preferable.

The Heptahydrate Form: A Note on Stoichiometry

The "heptahydrate" designation indicates that seven water molecules are associated with each molecule of the G6P barium salt in its crystalline form. This is a critical detail for accurate media preparation.

| Property | Value |

| Chemical Formula | C₆H₁₁BaO₉P·7H₂O[12] |

| Molecular Weight | 521.56 g/mol [12] |

| CAS Number | 58823-95-3[13] |

| Appearance | White to light yellow crystalline powder[14] |

| Storage | Store at -20°C, protected from light[15] |

When calculating the mass of the compound needed to achieve a specific molar concentration of G6P, the full molecular weight of the heptahydrate (521.56 g/mol ) must be used. Failure to account for the water of crystallization will result in a lower-than-intended final concentration of G6P.

Experimental Protocol: Preparation of a G6P-Supplemented Medium

This protocol outlines a self-validating method for preparing a sterile, defined microbiological medium supplemented with this compound. The core principle is the separate sterilization of the heat-labile phosphate compound from the basal medium to prevent degradation.

Principle

A nutritionally incomplete basal medium (lacking a primary carbon source) is prepared and sterilized by autoclaving. A stock solution of G6P barium salt is prepared and sterilized separately by filtration. The sterile G6P stock is then aseptically added to the cooled, sterile basal medium to the desired final concentration. This two-step process ensures the integrity of the G6P molecule and prevents potential reactions with media components during the harsh autoclaving process.

Materials

-

This compound (e.g., TCI G0052, Sigma-Aldrich COM448662278)[13][14]

-

Components for basal medium (e.g., M9 salts, specific amino acids, vitamins)

-

Sterile, purified water

-

0.22 µm syringe filters and sterile syringes

-

Sterile glassware (flasks, bottles)

-

Autoclave

-

Magnetic stir plate and stir bars

-

Laminar flow hood or biological safety cabinet

Step-by-Step Methodology

-

Calculation: Determine the mass of G6P barium salt heptahydrate required.

-

Example: To prepare 100 mL of a 10 mM G6P stock solution (10x concentration for final 1 mM medium).

-

Moles needed = 0.1 L × 0.010 mol/L = 0.001 mol

-

Mass needed = 0.001 mol × 521.56 g/mol = 0.5216 g

-

-

Basal Medium Preparation:

-

Prepare 90 mL of the desired basal medium (e.g., M9 minimal medium) in a 250 mL flask, ensuring it lacks a primary carbon source that would confound the experiment.[16][17]

-

Add a magnetic stir bar, cover the flask with a breathable cap or foil, and sterilize by autoclaving (typically 121°C for 15-20 minutes).[18][19]

-

Allow the autoclaved medium to cool to room temperature (or ~50°C if preparing agar plates) in a sterile environment.

-

-

G6P Stock Solution Preparation:

-

In a laminar flow hood, weigh the calculated mass (0.5216 g in our example) of G6P barium salt heptahydrate into a sterile container.

-

Add 100 mL of sterile purified water.

-

Stir with a sterile magnetic stir bar until fully dissolved. The barium salt may require gentle agitation to dissolve completely.

-

Draw the solution into a sterile syringe.

-

Attach a 0.22 µm sterile syringe filter to the syringe.

-

Filter-sterilize the solution into a sterile, labeled storage bottle. This is the sterile 10x G6P stock solution.

-

-

Final Medium Assembly:

-

Working in a laminar flow hood, aseptically add 10 mL of the sterile 10x G6P stock solution to the 90 mL of cooled, sterile basal medium.

-

This results in 100 mL of final medium with a G6P concentration of 1 mM.

-

Swirl gently to mix. The medium is now ready for inoculation or for pouring into sterile petri dishes.

-

Quality Control

The protocol is self-validating through the use of proper controls. When conducting experiments, always include:

-

Negative Control 1: Basal medium with no carbon source added. Expect no growth.

-

Negative Control 2: Basal medium supplemented with an equimolar concentration of barium chloride (BaCl₂). This isolates the effect of the barium ion on microbial growth.

-

Positive Control: Basal medium supplemented with a known utilizable carbon source, such as glucose.

Applications in Microbiological Research

The use of G6P-supplemented media has yielded significant insights into bacterial physiology and pathogenesis.

-

Virulence Regulation in Staphylococcus aureus : Research has shown that G6P is a key metabolic signal in diabetic environments, where it is found at elevated levels. Metabolism of G6P by S. aureus induces the expression of virulence factors, leading to enhanced pathogenesis.[20][21][22] Using G6P in culture media allows for the direct simulation of this host condition to study the regulatory networks involved.[22]

-

Signaling in Pseudomonas aeruginosa : G6P can act as an extracellular signal that modulates cellular processes like biofilm formation.[23] Studies using media containing varying concentrations of G6P have demonstrated its role in regulating cyclic di-GMP levels, which in turn affects motility and surface attachment.[23]

-

Antibiotic Susceptibility Testing: The activity of some antibiotics can be influenced by the metabolic state of the bacteria. For example, G6P was found to be an antagonist to the antibiotic fosfomycin in Stenotrophomonas maltophilia, a finding contrary to its effect in other bacteria.[24] This highlights the importance of using specific metabolites in media to understand antibiotic efficacy under different nutritional conditions.

-

Enzyme Assays: G6P is the specific substrate for the enzyme Glucose-6-phosphate dehydrogenase (G6PDH), the rate-limiting enzyme of the PPP.[25] Cell-free extracts from microorganisms grown in G6P-rich media can be used to assay G6PDH activity spectrophotometrically by measuring the rate of NADPH production.[25]

Conclusion